molecular formula C9H12BrN B1589959 4-Bromo-N,N,3-trimethylaniline CAS No. 50638-50-1

4-Bromo-N,N,3-trimethylaniline

Cat. No.: B1589959
CAS No.: 50638-50-1
M. Wt: 214.1 g/mol
InChI Key: DPFVFQHTPIFECX-UHFFFAOYSA-N
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Description

4-Bromo-N,N,3-trimethylaniline is an organic compound with the molecular formula C9H12BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the para position and two methyl groups at the nitrogen atom and the meta position. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N,3-trimethylaniline typically involves the bromination of N,N,3-trimethylaniline. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature to avoid over-bromination and to ensure selective substitution at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N,N,3-trimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include methoxy, ethoxy, or other substituted anilines.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-N,N,3-trimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N,3-trimethylaniline depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. In drug development, its bromine and methyl groups can interact with molecular targets, affecting biological pathways and leading to therapeutic effects.

Comparison with Similar Compounds

    4-Bromoaniline: Similar structure but lacks the additional methyl groups.

    3-Bromo-4-methylaniline: Similar bromine substitution but different methyl group positioning.

    4-Bromo-N,N-dimethylaniline: Lacks the third methyl group at the meta position.

Uniqueness: 4-Bromo-N,N,3-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and multiple methyl groups allows for selective reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-N,N,3-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFVFQHTPIFECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495718
Record name 4-Bromo-N,N,3-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-50-1
Record name 4-Bromo-N,N,3-trimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50638-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N,N,3-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N,3-trimethylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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